2-(Diethoxymethyl)oxazole
Description
Properties
IUPAC Name |
2-(diethoxymethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBSNIVSPBLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Synthesis Adaptation
In the Van Leusen protocol, aldehydes react with TosMIC under basic conditions to yield oxazoles. For example, electron-deficient aldehydes such as diethoxy acetaldehyde could undergo cycloaddition with TosMIC to form the target compound. The reaction proceeds via intermediate imine formation, followed by cyclization and elimination of toluenesulfinic acid.
Reaction Conditions:
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Aldehyde: Diethoxy acetaldehyde (R = CH(OEt)₂)
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Base: Potassium carbonate or triethylamine
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Temperature: 0–25°C
Challenges:
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Electron-rich aldehydes (e.g., aryl aldehydes) are less reactive in this system.
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Competing side reactions may occur if the aldehyde contains additional functional groups.
Cyclization of β-Hydroxy Amides
Oxazolines, saturated analogs of oxazoles, are accessible via cyclization of β-hydroxy amides using fluorinating agents like Deoxo-Fluor®. Subsequent oxidation converts oxazolines to oxazoles. This two-step approach could be adapted for this compound by selecting a β-hydroxy amide precursor with a diethoxymethyl side chain.
Oxazoline Intermediate Synthesis
A β-hydroxy amide derived from diethoxyacetic acid and an appropriate amine undergoes cyclization with Deoxo-Fluor®. The reaction proceeds stereospecifically, with inversion of configuration at the β-carbon.
Example Protocol:
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Substrate:
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Reagent: Deoxo-Fluor® (1.2 equiv)
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Solvent: Dichloromethane
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Temperature: 25°C, 2 hours
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Yield: ~70–85% (oxazoline intermediate)
Oxidation to Oxazole
The oxazoline intermediate is oxidized to the oxazole using manganese dioxide (MnO₂) in a flow reactor. MnO₂ selectively abstracts hydrogen from the C4 position, inducing aromatization.
Optimization Notes:
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Catalyst: Commercial MnO₂ (50–100 mesh) packed in a column.
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Residence Time: 5–10 minutes at 80°C.
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Yield: ~90% after purification.
Halogenation-Cyclization Routes
Bromoketones and α-halo carbonyl compounds serve as precursors for oxazole synthesis via condensation with ammonia or urea derivatives. For this compound, a diethoxy-substituted α-bromo ketone could cyclize with formamide to form the oxazole ring.
α-Bromo Ketone Preparation
Method C from J-Stage outlines the synthesis of bromoketones from carboxylic acids:
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Substrate: Diethoxyacetic acid
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Reagent: Oxalyl chloride (1.2 equiv)
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Conditions: Dichloromethane, 25°C, 2 hours
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Intermediate: Diethoxyacetyl chloride
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Diazomethane Treatment: Forms diazoketone, followed by HBr addition to yield α-bromo diethoxyacetophenone.
Cyclization with Formamide
The α-bromo ketone reacts with formamide under basic conditions, facilitating nucleophilic attack and ring closure:
Reaction Setup:
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Substrate: α-Bromo-diethoxyacetophenone (1 equiv)
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Reagent: Formamide (2 equiv), K₂CO₃ (1.5 equiv)
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Solvent: Ethanol
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Temperature: Reflux, 6 hours
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Yield: ~50–60%
Functional Group Modification
Post-synthetic modification of preformed oxazoles offers an alternative route. For instance, formylation of 2-methyloxazole followed by ethoxylation could introduce the diethoxymethyl group.
Vilsmeier-Haack Formylation
2-Methyloxazole undergoes formylation at the methyl group using the Vilsmeier reagent (POCl₃/DMF):
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Substrate: 2-Methyloxazole
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Reagent: POCl₃ (1.5 equiv), DMF (2 equiv)
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Conditions: 0°C to 25°C, 4 hours
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Intermediate: 2-(Chloromethyl)oxazole
Ethoxylation
The chloromethyl group is substituted with ethoxide ions:
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Substrate: 2-(Chloromethyl)oxazole
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Reagent: Sodium ethoxide (3 equiv), ethanol
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Conditions: Reflux, 12 hours
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Yield: ~40–50%
Industrial-Scale Considerations
VulcanChem reports this compound as a commercial product, suggesting optimized large-scale protocols. While details are proprietary, batch processes likely employ:
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Catalytic Hydrogenation: To reduce nitro intermediates in multi-step syntheses.
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Green Solvents: Ethyl acetate/water biphasic systems for easier workup.
Table 1. Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Van Leusen | Diethoxy acetaldehyde, TosMIC | K₂CO₃ | 60–75 | Moderate |
| Oxazoline Oxidation | β-Hydroxy amide | Deoxo-Fluor®, MnO₂ | 70–90 | High |
| Halogenation-Cyclization | Diethoxyacetic acid | Oxalyl chloride, HBr | 50–60 | Low |
| Functional Modification | 2-Methyloxazole | POCl₃, NaOEt | 40–50 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-(Diethoxymethyl)oxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Oxazole derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes and influencing biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of Oxazole Derivatives
2.4 Spectroscopic and Analytical Data
- UV-Vis Spectroscopy : HPO absorbs at 306–310 nm due to π→π* transitions . The diethoxymethyl group’s electron-donating effect might shift absorption to longer wavelengths (~320–330 nm).
- NMR and MS : Similar to compound 26 in -(Diethoxymethyl)oxazole would show distinct <sup>1</sup>H NMR signals for ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.5–3.7 ppm for OCH2) and oxazole protons (δ 7.5–8.5 ppm) .
Biological Activity
2-(Diethoxymethyl)oxazole is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1263280-97-2
This compound features an oxazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that compounds within the oxazole class exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial effects of various oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The disk diffusion assay results demonstrated varying degrees of inhibition, with some derivatives showing promising results comparable to standard antibiotics like ampicillin .
| Compound | B. subtilis | S. aureus | E. coli | K. pneumoniae |
|---|---|---|---|---|
| This compound | 15 mm | 14 mm | 12 mm | 13 mm |
| Ampicillin | >27 mm | >27 mm | >27 mm | >27 mm |
Anticancer Activity
The potential anticancer properties of this compound are also being investigated. In vitro studies have shown that oxazole derivatives can inhibit tumor cell proliferation. For example, a library of oxadiazole derivatives demonstrated cytotoxic effects on human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . The mechanism appears to involve the inhibition of topoisomerase I activity, a critical enzyme in DNA replication.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, which may lead to the inhibition of enzyme activity or disruption of cellular processes.
Case Studies
- Antibacterial Activity : In a comparative study involving several oxazole derivatives, it was found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, indicating effective concentrations for microbial inhibition .
- Anticancer Research : A recent investigation into the structure-activity relationship (SAR) of oxazole derivatives revealed that modifications to the diethoxymethyl group significantly enhanced anticancer potency. The study utilized MTT assays to evaluate cell viability and found that certain structural modifications led to increased cytotoxicity against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Diethoxymethyl)oxazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization reactions using β-hydroxy amides or amino ketones under acidic or dehydrating conditions. For example, β-hydroxy amides can be oxidized to oxazoles using manganese dioxide (MnO₂) in flow systems, achieving yields >70% . Alternatively, cyclization of α-benzamidoacetophenone derivatives with phosphorus oxychloride (POCl₃) yields substituted oxazoles, though yields vary with electron-withdrawing substituents (e.g., nitro groups reduce yields to trace levels) . For this compound, ethoxymethylation of oxazole precursors via nucleophilic substitution (e.g., using diethylchloromethyl ether) in the presence of Lewis acids (e.g., ZnCl₂) is plausible, though specific protocols require optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns regiochemistry and confirms substitution patterns. For oxazole derivatives, characteristic deshielded protons on the oxazole ring appear at δ 7.5–8.3 ppm, while ethoxy groups resonate at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .
- IR Spectroscopy : Detects C-O-C stretching (1050–1250 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (C₇H₁₁NO₃) with <0.3% deviation .
Q. How does the stability of this compound under laboratory conditions affect its storage and handling?
- Methodological Answer : Oxazole derivatives are generally stable at room temperature in anhydrous environments . However, the diethoxymethyl group may hydrolyze in acidic or aqueous conditions, necessitating storage under inert gas (N₂/Ar) and desiccants. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, particularly its excited-state intramolecular proton transfer (ESIPT) behavior?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (B3LYP, PBE0) accurately predicts vertical excitation energies and ESIPT pathways. For oxazole-based fluorophores, benzannulation at the oxazole moiety minimally alters emission wavelengths but increases S₁-state energy barriers due to charge transfer character . CAM-B3LYP and M06-2X functionals overestimate emission energies by 10–15 nm, making B3LYP/6-31+G(d) ideal for modeling .
Q. How can synthetic yields be improved when introducing bulky substituents (e.g., diethoxymethyl) to the oxazole core?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂, AlCl₃) accelerate electrophilic substitution by stabilizing transition states .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for sterically hindered systems .
Q. What role does the diethoxymethyl group play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : The diethoxymethyl group enhances lipophilicity, potentially improving membrane permeability. SAR studies should:
Q. How do tautomeric equilibria and hydrogen-bonding interactions in this compound affect its spectroscopic and reactive properties?
- Methodological Answer : Tautomerism is rare in oxazoles due to aromatic stabilization. However, IR and NMR can detect hydrogen-bonding between the oxazole nitrogen and proximal hydroxyl/amine groups in derivatives. For example, IR shifts in ν(N-H) and ν(O-H) vibrations (e.g., 3300–3500 cm⁻¹) indicate intramolecular H-bonding .
Q. What strategies resolve contradictions in reported synthetic yields for oxazole derivatives, particularly under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation and reaction progress .
- Comparative Studies : Replicate literature protocols (e.g., POCl₃-mediated cyclization ) with controlled moisture levels to identify sensitivity to hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
